molecular formula C13H14N2O B8505899 1-(4-(4-Ethyl-1H-imidazol-1-yl)phenyl)ethanone CAS No. 810662-39-6

1-(4-(4-Ethyl-1H-imidazol-1-yl)phenyl)ethanone

Cat. No. B8505899
Key on ui cas rn: 810662-39-6
M. Wt: 214.26 g/mol
InChI Key: LCSOADGMTOXCFD-UHFFFAOYSA-N
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Patent
US07781442B2

Procedure details

NaH (0.068 g in 60% oil dispersion, 1.7 mmol) was added to a solution of compound 16 (0.180 g, 1.8 mmol) in DMF (6 mL) with stirring at room temperature. The mixture was stirred for 15 min and a solution of 4′-fluoroacetophenone (0.215 g, 1.56 mmol) in DMF (2 mL) was added. The reaction mixture was heated at 80° C. for 1 h, and then cooled, diluted with water, and extracted with EtOAc. The organic layer was washed with brine, dried, and evaporated to a yellow solid. Compound 17 crystallized to form white color needles upon standing at room temperature. The yield was 0.270 g, 67%. The structure was confirmed by 1H NMR in CDCl3. LC-MS: [M+1]=215. Purity was >98%.
Name
Quantity
0.068 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([C:5]1[N:6]=[CH:7][NH:8][CH:9]=1)[CH3:4].F[C:11]1[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=1>CN(C=O)C.O>[CH2:3]([C:5]1[N:6]=[CH:7][N:8]([C:11]2[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][CH:12]=2)[CH:9]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.068 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.18 g
Type
reactant
Smiles
C(C)C=1N=CNC1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.215 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow solid
CUSTOM
Type
CUSTOM
Details
Compound 17 crystallized
CUSTOM
Type
CUSTOM
Details
to form white color needles
CUSTOM
Type
CUSTOM
Details
upon standing at room temperature

Outcomes

Product
Name
Type
Smiles
C(C)C=1N=CN(C1)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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